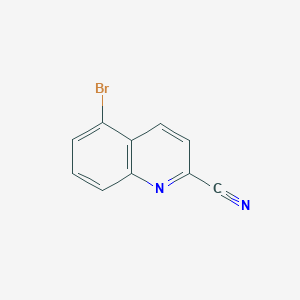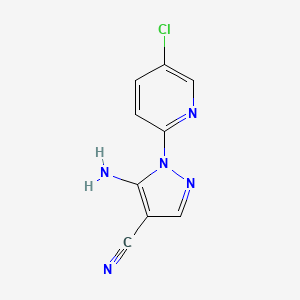
2-(3-Methyl-4-nitrophenyl)-1,3,4-oxadiazole
Descripción general
Descripción
The compound “2-(3-Methyl-4-nitrophenyl)-1,3,4-oxadiazole” belongs to a class of organic compounds known as nitrophenyls . These are compounds containing a phenyl group substituted by one or more nitro groups .
Synthesis Analysis
While specific synthesis methods for “2-(3-Methyl-4-nitrophenyl)-1,3,4-oxadiazole” were not found, similar compounds such as “2-hydroxymethyl-N-(3-methyl-4-nitrophenyl)pyrrolidine” have been synthesized . The synthesis of these related compounds often involves reactions with nitrophenyl benzoate esters .Aplicaciones Científicas De Investigación
Corrosion Inhibition
- Oxadiazole derivatives, such as 5-benzyl-3-((4-nitrophenylamino) methyl)-1,3,4-oxadiazole-2-(3H)-thione and its analogs, have been investigated for their efficacy as corrosion inhibitors for mild steel in hydrochloric acid solutions. These compounds show high inhibition efficiency, making them valuable for protecting metals in acidic environments. The studies utilize a variety of techniques, including weight loss measurement, electrochemical impedance spectroscopy, and potentiodynamic polarization, to understand the mechanisms of corrosion inhibition and the interaction of these molecules with metal surfaces (Kalia et al., 2020).
Green Chemistry and Synthesis
- The development of green synthetic methods for oxadiazole derivatives is a significant area of research. One study describes an on-water, catalyst-free, and room-temperature method for constructing 2-aryl-1,3,4-oxadiazole derivatives, emphasizing high yields, simplicity, and the absence of harmful solvents or catalysts, highlighting the environmental benefits of such approaches (Zhu et al., 2015).
Biological Activities
- Oxadiazole derivatives are explored for their potential biological activities, including antimicrobial and enzyme inhibition properties. For instance, certain 1,3,4-oxadiazoles have shown significant antibacterial and antifungal activities, with particular compounds being highlighted for their effectiveness against specific pathogens. This research underscores the potential of oxadiazole derivatives in developing new antimicrobial agents (Jafari et al., 2017).
Material Science
- In material science, oxadiazole derivatives have been studied for their applications in creating novel materials with unique properties. For example, compounds with oxadiazole units have been synthesized and characterized for their liquid crystalline behavior, offering insights into the design of materials with potential applications in displays and other technologies (Abboud et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c1-6-4-7(9-11-10-5-15-9)2-3-8(6)12(13)14/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPXUWIOORWKCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN=CO2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Bromophenyl)sulfonyl]-4-(2-methoxyethyl)piperazine](/img/structure/B1519106.png)

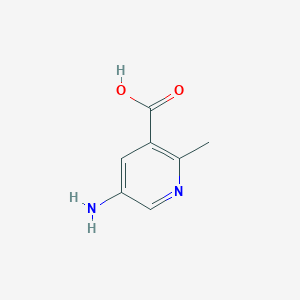

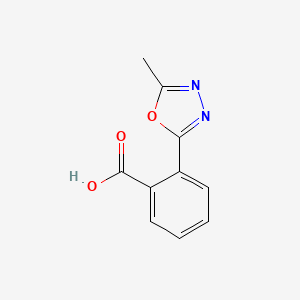
![6-Bromo-7-methyloxazolo[5,4-b]pyridine](/img/structure/B1519114.png)
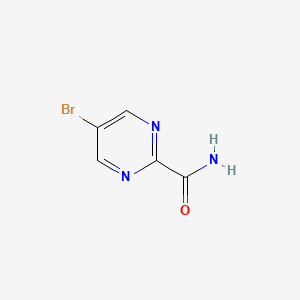
![6-Bromo-5-methyloxazolo[5,4-b]pyridine](/img/structure/B1519117.png)
![7-Amino-3-cyclopropyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B1519118.png)


![3-(Chloromethyl)-5-[(2-methylphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1519124.png)
